molecular formula C14H12ClNO3S B1590897 3-Chloro-6,11-dihydro-6-methyldibenzo[C,F][1,2]thiazepin-11-OL 5,5-dioxide CAS No. 26723-60-4

3-Chloro-6,11-dihydro-6-methyldibenzo[C,F][1,2]thiazepin-11-OL 5,5-dioxide

Cat. No. B1590897
CAS RN: 26723-60-4
M. Wt: 309.8 g/mol
InChI Key: KBRSJPHSCOAFDR-UHFFFAOYSA-N
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Description

3-Chloro-6,11-dihydro-6-methyldibenzo[C,F][1,2]thiazepin-11-OL 5,5-dioxide (CMDT) is an organic compound belonging to the class of dibenzothiazepines. It is a white crystalline solid that is insoluble in water, but soluble in organic solvents. CMDT has been used in a variety of scientific research applications, including as a synthetic intermediate in the synthesis of pharmaceuticals, as a catalyst in organic reactions, and as a model compound to study the behavior of organic molecules.

Scientific Research Applications

  • Specific Scientific Field : Psychiatry
  • Summary of the Application : This compound, also known as Tianeptine, is a tricyclic compound prescribed as an antidepressant in some European countries . It is not currently approved for use in the United States .
  • Scientific Field : Organic Synthesis

    • Summary of the Application : This compound can be used in the synthesis of Dibenzo[c,f][1,2]thiazepine derivatives .
  • Scientific Field : Pharmaceutical Manufacturing

    • Summary of the Application : This compound is used in the manufacturing of pharmaceuticals, specifically as an intermediate in the production of certain drugs .
  • Scientific Field : Chemical Synthesis

    • Summary of the Application : This compound can be used in the synthesis of Dibenzo[c,f][1,2]thiazepine derivatives .
  • Scientific Field : Pharmaceutical Research

    • Summary of the Application : This compound is used in pharmaceutical research, specifically as a potential intermediate in the production of certain drugs .

properties

IUPAC Name

3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3S/c1-16-12-5-3-2-4-10(12)14(17)11-7-6-9(15)8-13(11)20(16,18)19/h2-8,14,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRSJPHSCOAFDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90949535
Record name 3-Chloro-11-hydroxy-6-methyl-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepine-5,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6,11-dihydro-5,5-dioxo-11-hydroxy-6-methyldibenzo[c,f][1,2]thiazepine

CAS RN

26723-60-4
Record name Dibenzo[c,f][1,2]thiazepin-11-ol, 3-chloro-6,11-dihydro-6-methyl-, 5,5-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26723-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6,11-dihydro-6-methyldibenzo(c,f)(1,2)thiazepin-11-ol 5,5-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026723604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-11-hydroxy-6-methyl-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepine-5,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepin-11-ol 5,5-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.571
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-6,11-dihydro-6-methyldibenzo[C,F][1,2]thiazepin-11-OL 5,5-dioxide
Reactant of Route 2
3-Chloro-6,11-dihydro-6-methyldibenzo[C,F][1,2]thiazepin-11-OL 5,5-dioxide
Reactant of Route 3
3-Chloro-6,11-dihydro-6-methyldibenzo[C,F][1,2]thiazepin-11-OL 5,5-dioxide
Reactant of Route 4
3-Chloro-6,11-dihydro-6-methyldibenzo[C,F][1,2]thiazepin-11-OL 5,5-dioxide
Reactant of Route 5
3-Chloro-6,11-dihydro-6-methyldibenzo[C,F][1,2]thiazepin-11-OL 5,5-dioxide
Reactant of Route 6
3-Chloro-6,11-dihydro-6-methyldibenzo[C,F][1,2]thiazepin-11-OL 5,5-dioxide

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